N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a chemical compound with the molecular formula C11H10BrN3OS2 . It has a molecular weight of 344.3 g/mol . The compound is also known by several other names, including Cambridge id 7158535, Oprea1_707772, AKOS005390218, and AKOS005629484 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br . This representation provides a text-based way to describe the structure of a chemical compound .
Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 344.3 g/mol, an XLogP3-AA value of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 342.94487 g/mol . The compound has a topological polar surface area of 108 Ų and a heavy atom count of 18 .
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives containing 1,3,4-thiadiazole and evaluated their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed notable DPPH scavenging activity, indicating potential antioxidant applications (Menteşe, Ülker, & Kahveci, 2015).
Anticancer Applications
Research by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives containing 1,3,4-thiadiazole and investigated their properties for photodynamic therapy applications in cancer treatment. These derivatives exhibited high singlet oxygen quantum yield, an important feature for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Potential
Sych et al. (2018) synthesized N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide and demonstrated its high anticonvulsive activity, proposing it for further preclinical studies. This suggests a potential application in developing new anticonvulsant drugs (Sych et al., 2018).
Synthesis and Structural Analysis
Aggarwal and Hooda (2021) reported the synthesis of 3,5-diaryl-1,2,4-thiadiazoles using a household compact fluorescent lamp, demonstrating an innovative and environmentally friendly method of synthesizing thiadiazole derivatives (Aggarwal & Hooda, 2021).
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3OS2/c17-11-7-5-10(6-8-11)9-23-16-21-20-15(24-16)19-14(22)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPHWHKVHUCKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.